molecular formula C16H14Cl2INO2 B3962110 2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide

Cat. No.: B3962110
M. Wt: 450.1 g/mol
InChI Key: ZBFOUNYGFQQLMF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 2,4-dichlorophenoxy moiety and a 4-iodo-2-methylphenyl group

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2INO2/c1-9-7-12(19)4-5-14(9)20-16(21)10(2)22-15-6-3-11(17)8-13(15)18/h3-8,10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFOUNYGFQQLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2,4-dichlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation: The acyl chloride is reacted with 4-iodo-2-methylaniline in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(4-bromo-2-methylphenyl)propanamide
  • 2-(2,4-dichlorophenoxy)-N-(4-chloro-2-methylphenyl)propanamide
  • 2-(2,4-dichlorophenoxy)-N-(4-fluoro-2-methylphenyl)propanamide

Uniqueness

2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide is unique due to the presence of the iodine atom, which can confer distinct chemical and biological properties. The iodine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications. Additionally, the compound’s biological activity may be enhanced by the presence of iodine, making it a valuable candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide
Reactant of Route 2
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2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)propanamide

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